molecular formula C17H16NO3+ B12953905 10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium

10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium

Cat. No.: B12953905
M. Wt: 282.31 g/mol
InChI Key: WOXLZEPBPFAHPP-UHFFFAOYSA-O
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Description

10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium is a complex organic compound with a unique structure that includes a pyrrolo[3,2,1-de]phenanthridin-6-ium core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired modifications to the compound .

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Solvents such as methanol or dichloromethane are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action for 10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium is not well-understood. It is believed to interact with molecular targets through its unique structure, potentially affecting various biochemical pathways .

Properties

Molecular Formula

C17H16NO3+

Molecular Weight

282.31 g/mol

IUPAC Name

5,14-dimethoxy-9-azoniatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaen-4-ol

InChI

InChI=1S/C17H15NO3/c1-20-12-5-10-3-4-18-9-11-6-16(21-2)15(19)8-13(11)14(7-12)17(10)18/h5-9H,3-4H2,1-2H3/p+1

InChI Key

WOXLZEPBPFAHPP-UHFFFAOYSA-O

Canonical SMILES

COC1=CC2=C3C(=C1)C4=CC(=C(C=C4C=[N+]3CC2)OC)O

Origin of Product

United States

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